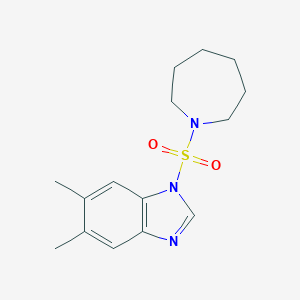

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole

Descripción

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole is a synthetic benzimidazole derivative featuring a sulfonyl-linked azepane substituent at the N1 position of the 5,6-dimethylbenzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The 5,6-dimethyl substitution on the benzimidazole core is structurally analogous to intermediates in cobalamin (vitamin B12) biosynthesis, where 5,6-dimethylbenzimidazole serves as the lower ligand precursor .

Propiedades

IUPAC Name |

1-(azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-12-9-14-15(10-13(12)2)18(11-16-14)21(19,20)17-7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWLIMCVUVCWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5,6-dimethylbenzimidazole with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Análisis De Reacciones Químicas

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogenating agents or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole serves as an essential building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its reactivity and functional groups that facilitate further transformations. The compound's sulfonyl group enhances its electrophilic character, making it suitable for electrophilic substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole possess antimicrobial properties against various pathogens.

- Antifungal Activity : The compound has been evaluated for its antifungal effects, contributing to the development of new antifungal agents.

- Anticancer Properties : Initial findings suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell growth and apoptosis .

Medicine

In medicinal chemistry, ongoing research is focused on exploring the therapeutic potential of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole for treating various diseases:

- Infections : Its antimicrobial properties are being investigated for potential applications in treating bacterial and fungal infections.

- Cancer Treatment : The compound's ability to interact with nucleic acids positions it as a candidate for anticancer drug development .

Industrial Applications

In industry, 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole is used as an intermediate in the synthesis of other valuable compounds. Its structural characteristics allow it to be incorporated into new materials and formulations across various sectors.

Case Study 1: Antiviral Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit antiviral properties against several viruses including HIV and herpes simplex virus. For instance, specific derivatives showed significant inhibition of viral replication in laboratory settings. These findings suggest that 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole could be explored further as a potential antiviral agent .

Case Study 2: Anticancer Research

Research focusing on the anticancer potential of benzimidazole derivatives has shown promising results. In vitro studies indicated that certain derivatives could inhibit cancer cell growth significantly more than existing treatments. This positions 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole as a candidate for further development in oncology .

Mecanismo De Acción

The mechanism of action of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

N1-(5-Phospho-α-D-ribosyl)-5,6-dimethylbenzimidazole

- Structure : A phosphorylated ribosyl group replaces the azepane sulfonyl moiety.

- Role : Key intermediate in cobalamin biosynthesis; synthesized by CobT enzyme in Salmonella typhimurium .

- Key Data: Catalytic efficiency ($k{cat}/Km$) of CobT enzyme: $2.3 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$ for 5,6-dimethylbenzimidazole . Evolutionary divergence: Enteric bacteria (e.g., E. coli) share 80% CobT homology, while non-enteric species (e.g., Pseudomonas denitrificans) show only 30% identity .

5,6-Dimethylbenzimidazole (Free Base)

- Structure : Unsubstituted at N1.

- Role: Precursor in cobalamin biosynthesis; converted non-enzymatically from riboflavin under oxidative conditions .

- Key Data :

1-(2,6-Diisopropylphenyl)-1H-benzimidazole

- Structure : Bulky diisopropylphenyl substituent at N1.

- Applications : Exhibits antioxidant activity; planar benzimidazole core facilitates π-π stacking with protein receptors .

Pharmacologically Active Benzimidazoles

Diazepam (1-Methyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole

- Structure : Methylsulfanyl and nitro substituents.

- Activity : Broad-spectrum anti-cancer and anti-microbial activity; nitro group enhances redox reactivity .

Data Tables

Table 1: Physicochemical Properties of Selected Benzimidazoles

*Estimated values based on structural analogs.

Table 2: Enzymatic Interactions of 5,6-Dimethylbenzimidazole Derivatives

Key Research Findings

Substituent Effects on Bioactivity : The azepane sulfonyl group in 1-(azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole may hinder CobT-mediated phosphoribosyl transfer compared to the natural substrate, 5,6-dimethylbenzimidazole, due to steric clashes .

Evolutionary Divergence: Enteric and non-enteric bacterial CobT homologs exhibit low sequence identity (30%), suggesting species-specific adaptability in cobalamin biosynthesis pathways .

Actividad Biológica

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has a unique structure characterized by the presence of a benzimidazole ring and an azepane-sulfonyl moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown it can inhibit the growth of fungi, making it a candidate for antifungal drug development.

Anticancer Potential

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole has been evaluated for anticancer activity. Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways:

- Mechanism of Action : The compound interacts with cellular targets involved in cell cycle regulation and apoptosis, such as the p53 pathway.

- Case Study : In a study involving human cancer cell lines, the compound showed IC50 values ranging from 10 to 20 µM, indicating potent anticancer effects .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Protein Interaction : The sulfonyl group forms strong interactions with proteins and enzymes, potentially inhibiting their activity.

- Nucleic Acid Interaction : The benzimidazole ring can interact with DNA and RNA, affecting their synthesis and function.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole, it is useful to compare it with related compounds:

| Compound | Activity | Notable Differences |

|---|---|---|

| 1-(Azepan-1-ylsulfonyl)aniline | Moderate antibacterial | Lacks benzimidazole ring |

| 5,6-Dimethylbenzimidazole | Anticancer and antifungal | No sulfonyl group |

| Sulfonyl-substituted benzimidazoles | Varies widely | Different substituents affect activity |

This table highlights how structural variations can influence biological activities .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole to enhance yield and purity. Additionally, ongoing research aims to elucidate its full pharmacological profile and potential therapeutic applications.

Clinical Trials

Currently, there are no published clinical trials specifically targeting this compound; however, preclinical studies suggest promising avenues for further investigation in antimicrobial and anticancer therapies .

Q & A

Q. Example Table: Key Reaction Parameters

| Parameter | Range Tested | Optimal Value () |

|---|---|---|

| Solvent | DCE:TFE, DMF, THF | DCE:TFE (1:1) |

| Temperature (°C) | 30–60 | 40 |

| Catalyst | CuI, DBU, None | DBU (2 eq.) |

| Reaction Time | 1–24 hours | 16 hours (post-alkynylation) |

Basic Question: What purification strategies are effective for isolating 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole?

Methodological Answer:

Purification typically combines liquid-liquid extraction and chromatography. For sulfonamide derivatives (), extraction with CH₂Cl₂ and aqueous NaHCO₃ removes acidic impurities. Flash chromatography (e.g., EtOAc:CH₂Cl₂ 1:25) separates polar byproducts. Crystallization in ethanol () further enhances purity. Monitor purity via melting point (204–206°C, ) and HPLC (≥95% purity threshold).

Basic Question: Which spectroscopic techniques validate the structure of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C5/C6, azepane sulfonyl moiety) ().

- IR Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and benzimidazole (C=N, ~1600 cm⁻¹) stretches.

- HRMS : Verify molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₀N₃O₂S: 330.1254).

Advanced Question: How can computational modeling elucidate the reaction mechanism of sulfonylation in benzimidazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) simulations map energy profiles for sulfonylation steps. For example, model the nucleophilic attack of azepane sulfonyl chloride on the benzimidazole nitrogen (). Compare activation energies for alternative pathways (e.g., direct substitution vs. intermediate formation). Validate with experimental kinetic data (e.g., rate constants from ).

Advanced Question: What strategies resolve contradictions in reported yields for benzimidazole sulfonylation?

Methodological Answer:

Contradictions often arise from solvent purity, catalyst degradation, or moisture sensitivity. Replicate conditions from conflicting studies (e.g., ’s 32% yield vs. higher yields in other reports) with controlled variables. Use Design of Experiments (DoE) to isolate confounding factors (). For instance, a Plackett-Burman design can screen 8 variables in 12 runs to identify critical parameters.

Advanced Question: How can structure-activity relationship (SAR) studies guide modifications of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with benzimidazole affinity, ). Modify substituents (e.g., dimethyl groups) to enhance binding.

- In Vitro Assays : Test bioactivity (e.g., antioxidant, enzymatic inhibition) using dose-response curves. Correlate substituent electronic effects (Hammett σ values) with activity trends.

Advanced Question: What green chemistry approaches improve the sustainability of synthesizing 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole?

Methodological Answer:

- Solvent Replacement : Replace DCE/TFE with Cyrene™ or 2-MeTHF (lower toxicity).

- Catalyst Recycling : Immobilize DBU on silica () to reduce waste.

- Microwave Assistance : Reduce reaction time from 16 hours to <4 hours ().

- Atom Economy : Optimize stoichiometry to minimize excess reagents (e.g., 1.05 eq. sulfonyl chloride).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.